ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a pyrrole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the pyrrole ring and the various substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be compared to other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties and applications.
Pyrrole derivatives: Compounds with a pyrrole ring can also have similar reactivity and biological activity.
Indole derivatives: Indole compounds have a similar aromatic structure and are used in various medicinal and industrial applications.
The uniqueness of ethyl 5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Biological Activity
Ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes an ethyl ester group, a thiophene ring, and multiple aromatic substituents, which contribute to its potential pharmacological properties.
The molecular formula for this compound is C24H30N2O3S, with a molecular weight of approximately 422.54 g/mol. Its intricate structure is instrumental in its biological interactions and activities.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities. These include:
- Anticancer Activity : Compounds with thiophene and pyrrole derivatives have shown significant potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial and fungal strains.
- Neuroprotective Effects : Some derivatives are noted for their ability to protect neuronal cells from oxidative stress.
Interaction Studies
Understanding the pharmacodynamics of this compound involves investigating its interactions at the molecular level. Initial findings suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
Table 1: Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | Contains a methylthiophene moiety | Exhibits antimicrobial activity |
Ethyl 5-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene | Incorporates methoxy groups | Potential anticancer properties |
5-(4-Ethyl-3-methylpyrrol) derivatives | Similar pyrrole framework | Known for neuroprotective effects |
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives similar to ethyl (5Z)-5 exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : A study conducted on related thiophene compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent efficacy comparable to established antibiotics.
- Neuroprotection : Research into pyrrole-containing compounds has demonstrated their ability to reduce oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.
Properties
Molecular Formula |
C29H30N2O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S/c1-7-34-29(33)26-27(32)25(35-28(26)30-23-10-8-17(2)9-11-23)16-22-15-20(5)31(21(22)6)24-13-18(3)12-19(4)14-24/h8-16,32H,7H2,1-6H3/b25-16-,30-28? |
InChI Key |
PJNYBWNEMSQZAZ-DFZXFXTASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC(=CC(=C3)C)C)C)/SC1=NC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC(=CC(=C3)C)C)C)SC1=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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